An In-depth Technical Guide to the Synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
An In-depth Technical Guide to the Synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible and efficient synthesis pathways for 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines a robust and chemically sound synthetic approach based on well-established methods for the preparation of analogous fused pyridazinone systems. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize the target compound.
Overview of Synthetic Strategy
The most direct and logical synthetic route to 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves the condensation reaction between a suitable cyclopentane-1,2-dicarbonyl precursor and a hydrazine derivative. The preferred starting material for this approach is cis-cyclopentane-1,2-dicarboxylic anhydride due to its cyclic nature which facilitates the formation of the fused pyridazinone ring system.
The overall transformation can be depicted as a two-step process:
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Preparation of the Anhydride: Conversion of cis-cyclopentane-1,2-dicarboxylic acid to its corresponding anhydride.
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Cyclocondensation: Reaction of the anhydride with hydrazine hydrate to yield the target 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one.
Detailed Synthesis Pathways
Pathway 1: From cis-Cyclopentane-1,2-dicarboxylic Acid
This pathway involves the initial formation of the anhydride followed by cyclocondensation.
Step 1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride
cis-Cyclopentane-1,2-dicarboxylic acid can be efficiently converted to its anhydride by heating with a dehydrating agent such as acetic anhydride.
Step 2: Synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
The resulting cis-cyclopentane-1,2-dicarboxylic anhydride is then reacted with hydrazine hydrate in a suitable solvent, typically a lower alcohol like ethanol or methanol, to yield the desired product.
Experimental Protocols
Protocol 2.2.1: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cis-cyclopentane-1,2-dicarboxylic acid (1.0 eq).
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Reagent Addition: Add acetic anhydride (2.0 - 3.0 eq).
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Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours.
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Work-up and Purification: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride and acetic acid formed are removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or used directly in the next step.
Protocol 2.2.2: Synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in ethanol.
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Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 eq) dropwise to the solution at room temperature.
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Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
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Work-up and Purification: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting solid residue is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the pure product.
Data Presentation
Table of Reagents and Expected Products
| Step | Reactant(s) | Reagent(s) | Solvent | Conditions | Product | Expected Yield (%) |
| 1 | cis-Cyclopentane-1,2-dicarboxylic Acid | Acetic Anhydride | None | Reflux, 2-3 h | cis-Cyclopentane-1,2-dicarboxylic Anhydride | >90 |
| 2 | cis-Cyclopentane-1,2-dicarboxylic Anhydride | Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one | 75-85 |
Expected Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the cyclopentane ring, likely in the range of 1.5-3.0 ppm. A broad singlet for the NH proton of the pyridazinone ring, typically downfield (> 9 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon of the pyridazinone ring in the range of 160-170 ppm. Signals for the carbons of the cyclopentane ring. |
| IR (cm⁻¹) | A strong absorption band for the C=O stretching of the lactam at approximately 1650-1680 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₇H₈N₂O, MW: 136.15 g/mol ). |
Experimental Workflow
The overall experimental workflow for the synthesis is summarized in the following diagram.
Logical Relationships in Synthesis
The synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a logical extension of the well-established Paal-Knorr furan synthesis and its hetero-analogues. The core principle relies on the formation of a heterocyclic ring from a 1,4-dicarbonyl equivalent and a dinucleophile.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one. The described method, based on the cyclocondensation of cis-cyclopentane-1,2-dicarboxylic anhydride with hydrazine, is a high-yielding and straightforward approach. The provided experimental protocols, data tables, and diagrams offer a comprehensive resource for researchers in the fields of medicinal chemistry and drug development to successfully prepare and study this and related fused pyridazinone compounds. It is recommended that standard laboratory safety procedures be followed during all experimental work.
